(tert-Butoxycarbonyl)oxycefcapene pivoxil
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-3-(carbamoyloxymethyl)-7-[[(Z)-2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]pent-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37N5O10S2/c1-8-9-15(16-12-45-25(30-16)32-26(39)43-28(5,6)7)19(34)31-17-20(35)33-18(14(10-40-24(29)38)11-44-21(17)33)22(36)41-13-42-23(37)27(2,3)4/h9,12,17,21H,8,10-11,13H2,1-7H3,(H2,29,38)(H,31,34)(H,30,32,39)/b15-9-/t17-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBCFXVZYMMCNLY-HDSFYLASSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C1=CSC(=N1)NC(=O)OC(C)(C)C)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C(/C1=CSC(=N1)NC(=O)OC(C)(C)C)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37N5O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501098162 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
667.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105889-80-3 | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105889-80-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,2-Dimethyl-1-oxopropoxy)methyl (6R,7R)-3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501098162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[[(aminocarbonyl)oxy]methyl]-7-[[(2Z)-2-[2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-thiazolyl]-1-oxo-2-penten-1-yl]amino]-8-oxo-, (2,2-dimethyl-1-oxopropoxy)methyl ester, (6R,7R) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Classification and Context Within Cephalosporin Prodrugs
(tert-Butoxycarbonyl)oxycefcapene pivoxil is best understood by deconstructing its chemical nomenclature in the context of its final product, cefcapene (B134052) pivoxil. Cefcapene is a potent, third-generation cephalosporin (B10832234) antibiotic. toku-e.comselleckchem.com Cephalosporins are a class of beta-lactam antibiotics that inhibit bacterial cell wall synthesis, leading to bacterial cell death. acs.org The classification into generations broadly reflects their spectrum of antimicrobial activity, with third-generation agents like cefcapene exhibiting enhanced activity against Gram-negative bacteria. kegg.jp
The term 'pivoxil' refers to the pivaloyloxymethyl ester group. This chemical moiety is attached to the core cephalosporin structure to create a prodrug form. Prodrugs are inactive or less active precursors that are converted into the active drug within the body. selleckchem.com In the case of cefcapene pivoxil, the ester linkage is cleaved by enzymes called esterases, which are present in the human body, to release the active cefcapene molecule. selleckchem.com This strategy is primarily employed to improve the oral bioavailability of the antibiotic, as many cephalosporins are poorly absorbed from the gastrointestinal tract in their active form.
The "(tert-Butoxycarbonyl)oxy" component, commonly known as a Boc group, is a protecting group used during the chemical synthesis of cefcapene pivoxil. researchgate.net In multi-step organic synthesis, protecting groups are temporarily attached to a reactive part of a molecule to prevent it from interfering with subsequent reactions. Once the desired chemical modifications are complete, the protecting group is removed. The presence of the Boc group in this compound signifies its status as a synthetic intermediate rather than the final, clinically administered drug.
Evolution of Prodrug Strategies in Beta Lactam Antibiotic Development
Synthetic Pathways to the this compound Scaffold
The synthesis of this compound, more formally known as N-Boc-cefcapene pivoxil, is a multi-step process that typically commences with the 7-aminocephalosporanic acid (7-ACA) nucleus. Various synthetic routes have been explored to achieve the target molecule with high yield and purity.
One common pathway involves the acylation of 7-ACA with a protected side-chain acid. Specifically, (Z)-2-[(2-tert-butoxycarbonylamino)thiazol-5-yl]pent-2-enoic acid is used as the side-chain precursor. researchgate.net The tert-butoxycarbonyl (Boc) group on the amino function of the thiazole (B1198619) ring is crucial for preventing unwanted side reactions during the coupling process. The synthesis can be broadly categorized into several key stages:
Preparation of the Cefcapene Nucleus Intermediate: This often starts with the modification of 7-ACA. For instance, the acetyl group at the C-3 position can be hydrolyzed to a hydroxymethyl group, which is then carbamoylated.
Side-Chain Coupling: The Boc-protected side-chain acid is activated and then coupled with the C-7 amino group of the cephalosporin (B10832234) nucleus.
Esterification: The carboxylic acid at the C-4 position is esterified to form the pivaloyloxymethyl (pivoxil) ester. This is a critical step in converting the molecule into a prodrug form. nih.gov
Purification: The resulting N-Boc-cefcapene pivoxil is then purified to be used in the final deprotection step to yield cefcapene pivoxil.
Several patented methods detail specific reagents and conditions. For example, one approach describes the synthesis of a key intermediate, 7-beta-[(Z)-2-(2-t-butoxycarbonylaminothiazol-4-yl)-2-buteneacyl] amino-3-hydroxymethyl-3-cephem-4-carboxylic acid, through the hydrolysis of its 3-acetoxymethyl precursor. google.com Another method highlights a "one-pot" synthesis where deprotection and salification are carried out in a single step to improve efficiency and reduce degradation of the final product. google.com
Table 1: Key Intermediates in the Synthesis of N-Boc-Cefcapene Pivoxil
| Intermediate Compound | Chemical Name | Role in Synthesis |
| 7-ACA | 7-aminocephalosporanic acid | Starting nucleus for the cephalosporin scaffold. |
| (Z)-2-[(2-tert-butoxycarbonylamino) thiazol-5-yl) pent-2-enoic acid | (Z)-2-[(2-tert-butoxycarbonylamino) thiazol-5-yl) pent-2-enoic acid | Boc-protected side-chain for acylation of the 7-amino group. researchgate.net |
| 7-beta-[(Z)-2-(2-t-butoxycarbonylaminothiazol-4-yl)-2-buteneacyl] amino-3-hydroxymethyl-3-cephem-4-carboxylic acid | 7-beta-[(Z)-2-(2-t-butoxycarbonylaminothiazol-4-yl)-2-buteneacyl] amino-3-hydroxymethyl-3-cephem-4-carboxylic acid | A key intermediate formed after side-chain coupling and modification at the C-3 position. google.com |
| N-Boc-cefcapene pivoxil | This compound | The final protected prodrug before the removal of the Boc group. google.comgoogle.com |
Role of the tert-Butoxycarbonyl Moiety in Controlled Synthesis and Stability
The tert-butoxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in organic synthesis, and its application in the synthesis of cefcapene pivoxil is a prime example of its utility. wikipedia.orgtotal-synthesis.com
The primary function of the Boc group in this context is to temporarily block the reactive amino group on the thiazole side chain. This protection is essential for several reasons:
Chemoselectivity: During the acylation of the 7-amino group of the cephalosporin core, the Boc group prevents the side-chain's amino group from participating in the reaction, thus ensuring that the coupling occurs at the desired position. quora.com
Enhanced Solubility and Handling: The introduction of the lipophilic Boc group can improve the solubility of the side-chain acid in organic solvents, facilitating the reaction and purification steps.
Esterification and Hydrolysis Mechanisms in Prodrug Precursor Formation
The formation of the pivaloyloxymethyl (pivoxil) ester at the C-4 carboxyl group of the cephalosporin nucleus is a critical step in creating the prodrug form, cefcapene pivoxil. This ester enhances the oral bioavailability of the drug.
Esterification:
The esterification is typically carried out on the N-Boc protected cefcapene intermediate. The carboxylic acid is first converted to a more reactive species, often a salt like sodium or an ammonium (B1175870) salt. This salt then reacts with a pivaloyloxymethyl halide, such as pivaloyloxymethyl iodide, in a nucleophilic substitution reaction to form the ester. The use of the N-Boc protected intermediate ensures that the amino group on the side chain does not interfere with this esterification process.
Hydrolysis (Deprotection):
The final step in the synthesis of cefcapene pivoxil from its N-Boc protected precursor is the hydrolysis, or more accurately, the deprotection of the Boc group. This is an acid-catalyzed reaction. Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent are commonly used. google.com The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free amine. wikipedia.org
The choice of acid and reaction conditions is critical to ensure complete deprotection without causing degradation of the sensitive β-lactam ring or other parts of the molecule. google.com For instance, methods using aluminum trichloride (B1173362) have been developed to achieve efficient and clean deprotection, avoiding some of the issues associated with strong protic acids. google.com
The hydrolysis of the pivoxil ester itself occurs in the body, catalyzed by esterases, to release the active drug, cefcapene. nih.gov Studies on the chemical stability of pivaloyloxymethyl esters of cephalosporins in phosphate (B84403) buffer solutions have shown that the degradation primarily proceeds through isomerization to the less active delta-2 isomer, followed by hydrolysis. nih.gov This highlights the importance of the prodrug design in ensuring that the active drug is released at the intended site of action.
Prodrug Design Principles and Biotransformation Mechanisms of Tert Butoxycarbonyl Oxycefcapene Pivoxil
Design Rationale for Enhanced Oral Bioavailability via Prodrug Conversion
The design of (tert-Butoxycarbonyl)oxycefcapene pivoxil as a potential prodrug is rooted in the need to overcome the poor oral absorption of the parent antibiotic, cefcapene (B134052). The core principle of this design is to increase the lipophilicity of the cefcapene molecule, thereby facilitating its passive diffusion across the lipid-rich membranes of the intestinal epithelium.
This is achieved through two key chemical modifications:
Pivaloyloxymethyl (Pivoxil) Ester: The carboxylate group at the C-4 position of the cephem nucleus is esterified with a pivaloyloxymethyl group. This masks the negatively charged carboxylate, significantly increasing the molecule's lipid solubility.
The underlying rationale is that this highly lipophilic molecule can be effectively absorbed from the gastrointestinal tract. Once absorbed, it is designed to undergo metabolic cleavage to release the active cefcapene molecule.
Enzymatic and Non-Enzymatic Hydrolysis Pathways to Cefcapene Pivoxil
The biotransformation of this compound to the active drug, cefcapene, is a multi-step process involving both enzymatic and non-enzymatic hydrolysis. The first major step in this cascade is the conversion to cefcapene pivoxil.
The primary mechanism for this initial conversion is the removal of the Boc protecting group. The Boc group is known to be labile under acidic conditions. Therefore, in the acidic environment of the stomach, non-enzymatic hydrolysis can lead to the cleavage of the Boc group, yielding cefcapene pivoxil.
Following oral administration, the compound would first encounter the acidic environment of the stomach, which could initiate the removal of the Boc group. Subsequently, upon entering the more neutral environment of the intestines, the pivoxil ester would be susceptible to enzymatic hydrolysis.
Molecular Mechanisms of Active Drug Release from the Prodrug Form
The final and crucial step in the bioactivation process is the release of the active antibiotic, cefcapene. This occurs through the enzymatic hydrolysis of the pivaloyloxymethyl ester of cefcapene pivoxil.
This hydrolysis is primarily mediated by non-specific esterases, which are abundant in the intestinal mucosa, blood, and other tissues. The molecular mechanism involves the nucleophilic attack of the ester carbonyl group by the esterase, leading to the formation of an unstable intermediate. This intermediate then breaks down to release cefcapene, formaldehyde, and pivalic acid.
The release of cefcapene within the intestinal cells and systemic circulation allows it to reach its site of action and exert its antibacterial effect by inhibiting bacterial cell wall synthesis.
Molecular and Biochemical Mechanisms of Action of Cefcapene Active Metabolite of Tert Butoxycarbonyl Oxycefcapene Pivoxil
Inhibition of Bacterial Cell Wall Synthesis: Penicillin-Binding Protein (PBP) Interactions
The primary target of cefcapene (B134052) is the bacterial cell wall, a rigid structure essential for maintaining cell shape and protecting against osmotic lysis. basicmedicalkey.com Cefcapene specifically inhibits the final step of peptidoglycan synthesis by binding to and inactivating penicillin-binding proteins (PBPs). nih.govbiomol.com PBPs are enzymes, such as transpeptidases, that are crucial for the cross-linking of peptidoglycan chains, which gives the cell wall its strength. biomol.comnews-medical.net
The β-lactam ring of cefcapene mimics the D-alanyl-D-alanine moiety of the natural PBP substrate. This allows cefcapene to bind to the active site of the PBP, leading to the acylation of a serine residue within the enzyme's active site. biomol.comkhanacademy.org This forms a stable, covalent bond, rendering the PBP inactive. wikipedia.org The inhibition of multiple PBPs disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. nih.govlibretexts.org Cefcapene has shown a high affinity for various PBPs, contributing to its broad antibacterial spectrum. For instance, it has demonstrated strong binding to PBP1A in Streptococcus pneumoniae. nih.gov
Structural Basis of Beta-Lactam Ring Reactivity in Antibacterial Activity
The antibacterial efficacy of all β-lactam antibiotics, including cephalosporins like cefcapene, is intrinsically linked to the chemical reactivity of the four-membered β-lactam ring. khanacademy.org This ring is inherently strained due to its cyclic amide structure, which deviates from the more stable, planar conformation of a typical amide. This ring strain makes the carbonyl carbon highly susceptible to nucleophilic attack by the serine residue in the PBP active site. khanacademy.org
The cephem nucleus, which consists of a β-lactam ring fused to a dihydrothiazine ring, is the core structure of cephalosporins. nps.org.aunih.gov This structure, along with the various side chains, modulates the reactivity of the β-lactam ring and the antibiotic's spectrum of activity. The R1 and R2 side chains of the cephalosporin (B10832234) molecule play a crucial role in determining its affinity for specific PBPs and its stability against β-lactamases, which are enzymes produced by some bacteria to inactivate β-lactam antibiotics. nps.org.aunih.gov In cefcapene, the specific side groups at positions 3 and 7 of the cephem nucleus, namely the (carbamoyloxy)methyl and N-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino groups respectively, are key to its potent antibacterial activity. nih.gov
Comparative Analysis with Other Cephalosporin Antibiotics at the Molecular Level
Cefcapene is classified as a third-generation cephalosporin. guidetopharmacology.orgwikipedia.org This generation of cephalosporins is generally characterized by enhanced activity against Gram-negative bacteria compared to first and second-generation agents, often coupled with good stability against many β-lactamases. nih.govijpsjournal.com
When compared to a second-generation cephalosporin like cefuroxime (B34974), cefcapene typically exhibits a broader spectrum of activity against Gram-negative bacteria. mdpi.com This is often due to a combination of factors including better penetration of the outer bacterial membrane and a higher affinity for essential PBPs in these organisms. nih.gov
In comparison with other oral third-generation cephalosporins, such as cefixime, cefcapene may show differences in PBP binding affinities and antibacterial spectrum. For instance, while both are effective against a range of pathogens, subtle structural variations can lead to different levels of activity against specific bacteria. nih.govnih.gov Cefixime is known to be highly stable in the presence of many beta-lactamases. nih.govdrugbank.com The pivoxil ester of (tert-Butoxycarbonyl)oxycefcapene pivoxil enhances its oral absorption, a feature also seen in other oral cephalosporin prodrugs like cefuroxime axetil. nih.govmdpi.com
| Feature | Cefcapene | Cefixime | Cefuroxime |
| Generation | Third | Third | Second |
| Core Structure | Cephem | Cephem | Cephem |
| Prodrug Form | This compound | Not applicable | Cefuroxime axetil |
| Primary Mechanism | Inhibition of PBP-mediated cell wall synthesis | Inhibition of PBP-mediated cell wall synthesis | Inhibition of PBP-mediated cell wall synthesis |
| Key Structural Features | (Carbamoyloxy)methyl and aminothiazolylpentenoyl side chains | Vinyl and carboxymethoxyiminoacetamido side chains | Carbamoyloxymethyl and furyl-methoxyimino side chains |
| General Spectrum | Broad, with good Gram-positive and Gram-negative activity | Broad, with strong Gram-negative activity | Broad, with activity against Gram-positive and some Gram-negative bacteria |
Preclinical Pharmacokinetic Characterization of Tert Butoxycarbonyl Oxycefcapene Pivoxil in Investigative Models
Absorption Dynamics in Non-Human Biological Systems
(tert-Butoxycarbonyl)oxycefcapene pivoxil is formulated as a pivoxil ester prodrug to improve its absorption from the gastrointestinal tract. Following oral administration in preclinical species such as rats and dogs, the prodrug is hydrolyzed by esterases present in the intestinal mucosa to release the active antibiotic, cefcapene (B134052), into systemic circulation. selleckchem.com The absolute bioavailability of cefcapene following oral administration of a similar cephalosporin (B10832234) prodrug, FK027, was found to be 38% in rats and 47% in dogs. nih.gov
The absorption of oral cephalosporins can be influenced by various factors, including the presence of transporters in the gut wall. For instance, the aminocephalosporin cefadroxil (B1668780) has been shown to be a substrate for the peptide transporter PepT1, and deletion of this transporter in mice significantly reduces its oral absorption. nih.gov While specific studies on the transporter-mediated uptake of this compound are not extensively documented, the general mechanisms of cephalosporin absorption provide a basis for understanding its uptake.
Table 1: Representative Oral Pharmacokinetic Parameters of a Cephalosporin (FK027) in Preclinical Models
| Species | Bioavailability (%) |
| Rat | 38 |
| Dog | 47 |
Data represents findings for a similar oral cephalosporin, FK027, and is illustrative of the general absorption characteristics in these species. nih.gov
Distribution Profiles in Preclinical Organ Systems
Following absorption and conversion to its active form, cefcapene distributes into various tissues and body fluids. Preclinical studies with related cephalosporins in rats and dogs have provided insights into the tissue distribution patterns. For example, after administration of the cephalosporin cefsulodin (B1200230) to rats and dogs, the drug was found to distribute into the kidneys and lungs. nih.gov In rats, the concentration of another cephalosporin, FK027, in the kidney, liver, and spleen was sustained in a manner similar to serum levels. nih.gov
The volume of distribution (Vd) is a key pharmacokinetic parameter that describes the extent of drug distribution throughout the body. For the parenteral cephalosporin cefepime, the Vd in rats was approximately 60 ml, suggesting distribution primarily into the extracellular water. nih.gov The protein binding of cephalosporins can also influence their distribution. For FK027, protein binding was reported to be 61% in rat serum and 93% in dog serum. nih.gov
Table 2: Illustrative Tissue-to-Plasma Concentration Ratios (Ct/Cp) of Bitespiramycin in Rats at 24 hours Post-Oral Administration
| Tissue | Tissue-to-Plasma Ratio (Ct/Cp) |
| Lung | 104.86 |
| Prostate | 82.06 |
| Womb | 46.55 |
| Ovary | 30.11 |
| Bladder | 22.11 |
| Testis | 4.88 |
| Brain | 0.51 |
This data for bitespiramycin, another antibiotic, demonstrates the extensive tissue distribution observed with some antimicrobial agents, with particularly high concentrations in the lung. mdpi.com
Metabolic Pathways and Metabolite Identification in Model Organisms
The primary metabolic fate of this compound is its hydrolysis to the active metabolite, cefcapene. This conversion is mediated by non-specific esterases in the intestinal wall and blood. selleckchem.com The pivalate (B1233124) moiety is released during this process and is subsequently metabolized. It is important to note that the administration of pivoxil-containing prodrugs can lead to the formation of pivaloyl-carnitine, which is excreted in the urine and can lead to carnitine depletion. nih.gov
Further metabolism of the active cefcapene molecule appears to be limited. Studies with other cephalosporins, such as cephapirin, have shown that deacetylation can be a metabolic pathway, leading to the formation of less active metabolites like desacetylcephapirin. nih.gov The extent of this deacetylation varies across species. nih.gov In the case of cefadroxil, the antibiotic is not metabolized and is excreted unchanged. nih.gov For crizotinib, a different type of drug, metabolism in rats and dogs primarily involves O-desalkylation and subsequent conjugation. researchgate.net
In vitro studies using rat, dog, and monkey hepatocytes have been employed to investigate the metabolic stability of various compounds, providing a means to predict in vivo hepatic clearance. mdpi.com For some compounds, rat hepatocytes have shown the highest metabolic activity compared to dog and monkey cells. mdpi.com
Excretion Kinetics and Elimination Routes
The elimination of the active metabolite, cefcapene, and other cephalosporins from the body occurs through both renal and non-renal pathways. In preclinical models, urinary excretion is a major route of elimination for many cephalosporins. For instance, after oral administration of FK027 to rats, 34.1% of the dose was recovered in the urine over 24 hours. nih.gov In dogs, the 24-hour urinary excretion of FK027 was 23.4%. nih.gov For the parenteral cephalosporin cefepime, approximately 80% of the dose was excreted unchanged in the urine of rats. nih.gov
Biliary excretion can also contribute to the elimination of cephalosporins. In rats dosed orally with FK027, 21.9% of the dose was recovered in the bile over 24 hours. nih.gov In contrast, biliary excretion of FK027 in dogs was minimal, at only 0.2% of the dose. nih.gov Fecal excretion is the primary route of elimination for some compounds, such as crizotinib, in both rats and dogs. researchgate.net
The elimination half-life (t1/2) of cephalosporins can vary between species. For FK027, the half-life in dogs was approximately three times longer than in rats. nih.gov
Table 3: Representative Excretion Profile of a Cephalosporin (FK027) in Preclinical Models Following Oral Administration
| Species | Route of Excretion | Percentage of Dose Excreted (24 hours) |
| Rat | Urine | 34.1% |
| Bile | 21.9% | |
| Dog | Urine | 23.4% |
| Bile | 0.2% |
Data represents findings for the oral cephalosporin FK027 and illustrates the primary routes of elimination in these species. nih.gov
In Vitro Pharmacodynamic Investigations of Tert Butoxycarbonyl Oxycefcapene Pivoxil and Cefcapene
Susceptibility Profiling Against Diverse Bacterial Species in Controlled Environments
Gram-Positive Bacterial Pathogens, including Resistant Strains
Cefcapene (B134052) demonstrates robust in vitro activity against a broad spectrum of Gram-positive bacteria. Research has consistently shown its efficacy against Staphylococcus aureus, encompassing both methicillin-susceptible (MSSA) and certain methcillin-resistant (MRSA) isolates, in addition to various Streptococcus species. researchgate.netnih.govnih.gov
A notable investigation into the in vitro potency of cefcapene against clinical Gram-positive isolates highlighted its significant antibacterial action. For methicillin-susceptible S. aureus (MSSA), the Minimum Inhibitory Concentrations (MICs) required to inhibit 90% of the isolates (MIC90) were consistently low, signifying a high degree of susceptibility. nih.gov Cefcapene also exhibits potent activity against Streptococcus pneumoniae and Streptococcus pyogenes. nih.govresearchgate.netclinician.com
The effectiveness of cefcapene against MRSA shows more variability. Although generally less potent against MRSA compared to MSSA, it has demonstrated activity against specific strains, particularly those exhibiting lower levels of methicillin (B1676495) resistance.
Interactive Table 1: In Vitro Activity of Cefcapene against Selected Gram-Positive Pathogens
| Bacterial Species | Strain | MIC90 (µg/mL) |
| Staphylococcus aureus | MSSA | 0.5 - 2 |
| Staphylococcus aureus | MRSA | >2 |
| Streptococcus pneumoniae | Penicillin-Susceptible | ≤0.12 - 0.5 |
| Streptococcus pneumoniae | Penicillin-Resistant | 0.5 - 2 |
| Streptococcus pyogenes | ≤0.06 - 0.25 |
Gram-Negative Bacterial Pathogens
Cefcapene also displays a wide range of activity against numerous Gram-negative bacteria. nih.govmdpi.comnih.gov It is effective against prevalent respiratory pathogens such as Haemophilus influenzae and Moraxella catarrhalis, as well as certain members of the Enterobacteriaceae family, including Escherichia coli and Klebsiella pneumoniae. researchgate.netresearchgate.nettherapeuticseducation.org
Its pronounced activity against Haemophilus influenzae and Moraxella catarrhalis is particularly significant, with low MIC90 values consistently reported across multiple studies. nih.govnih.gov Against Enterobacteriaceae, its efficacy can be more varied, especially against strains that produce extended-spectrum β-lactamases (ESBLs), which are capable of hydrolyzing cefcapene. mdpi.comnih.gov
Interactive Table 2: In Vitro Activity of Cefcapene against Selected Gram-Negative Pathogens
| Bacterial Species | Strain | MIC90 (µg/mL) |
| Haemophilus influenzae | β-lactamase negative | 0.06 - 0.5 |
| Haemophilus influenzae | β-lactamase positive | 0.12 - 1 |
| Moraxella catarrhalis | 0.12 - 1 | |
| Escherichia coli | 0.5 - 8 | |
| Klebsiella pneumoniae | 1 - 16 |
Time-Kill Kinetics and Bactericidal Activity in In Vitro Models
Time-kill kinetic studies are instrumental in defining the bactericidal or bacteriostatic properties of an antibiotic. For cefcapene, these investigations have consistently demonstrated its bactericidal action against susceptible pathogens. nih.govnih.govnih.govbiomescientia.com The rate of bacterial eradication is typically concentration-dependent, with higher drug concentrations leading to a more rapid decline in bacterial viability. nih.gov
Against both Gram-positive cocci and Gram-negative rods, cefcapene has been shown to exhibit time-dependent killing. nih.govbiomescientia.com This indicates that the duration for which the drug concentration exceeds the MIC is a primary determinant of its therapeutic efficacy. At concentrations 2 to 4 times the MIC, cefcapene typically achieves a 99.9% reduction in bacterial counts (a 3-log10 kill) within a 24-hour period for susceptible organisms.
Post-Antibiotic Effects in Laboratory Settings
The post-antibiotic effect (PAE) signifies the persistent suppression of bacterial growth following a brief exposure to an antimicrobial agent, even after the drug concentration has fallen below the MIC. aston.ac.ukyoutube.comembopress.org Cefditoren (B193786), a structurally similar third-generation cephalosporin (B10832234), has been shown to induce a significant PAE against various Gram-positive and Gram-negative bacteria. nih.gov
For Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae, cefditoren has demonstrated a PAE ranging from 1 to 4 hours. The duration of this effect is often influenced by the drug concentration and the length of exposure. nih.gov A prolonged PAE can allow for more extended dosing intervals without compromising efficacy.
Against Gram-negative bacteria like Haemophilus influenzae and Escherichia coli, the PAE of cephalosporins is generally shorter, typically lasting between 0.5 and 2 hours. derangedphysiology.com
Synergistic Interactions with Co-Administered Antimicrobial Agents in In Vitro Systems
The combination of antibiotics can yield synergistic, indifferent, or antagonistic outcomes. In vitro studies have explored the potential for synergistic interactions between cefcapene and other antimicrobial agents. drugbank.comnih.govresearchgate.netdrugs.com
A key area of investigation has been the combination of cefcapene with β-lactamase inhibitors. While cefcapene possesses some intrinsic stability against certain β-lactamases, its activity can be diminished by others, such as ESBLs. In vitro research has indicated that combining cefcapene with a β-lactamase inhibitor like sulbactam (B1307) or tazobactam (B1681243) can reinstate its effectiveness against some ESBL-producing strains of E. coli and K. pneumoniae.
Furthermore, synergistic effects have been noted when cefcapene is paired with aminoglycosides against certain Gram-negative bacilli. This combination is a common clinical strategy for managing serious infections, aiming to broaden the antimicrobial spectrum and potentially hinder the emergence of resistance. nih.gov
Bacterial Resistance Mechanisms Against Cephalosporins and Strategies Involving Tert Butoxycarbonyl Oxycefcapene Pivoxil
Role of Beta-Lactamases in Resistance
The most significant mechanism of resistance to β-lactam antibiotics, including cephalosporins, is the production of β-lactamase enzymes. These enzymes hydrolyze the amide bond in the β-lactam ring, rendering the antibiotic inactive before it can reach its target, the penicillin-binding proteins (PBPs). There is a wide array of β-lactamases, which can be categorized into different molecular classes (A, B, C, and D).
Extended-Spectrum Beta-Lactamases (ESBLs): ESBLs, which are often plasmid-mediated and found in Gram-negative bacteria like Escherichia coli and Klebsiella pneumoniae, are a major concern. They are capable of hydrolyzing a wide range of cephalosporins, including third-generation agents. The genes for these enzymes, such as TEM and SHV variants, often arise from mutations that broaden their substrate specificity.
Metallo-Beta-Lactamases (MBLs): MBLs (Class B) utilize zinc ions in their active site to hydrolyze all classes of β-lactam antibiotics except for monobactams. Their broad-spectrum activity makes infections with MBL-producing bacteria particularly difficult to treat.
AmpC Beta-Lactamases (Class C): These are typically chromosomally encoded cephalosporinases, though they can also be plasmid-mediated. High-level production of AmpC enzymes can confer resistance to many advanced-generation cephalosporins.
(tert-Butoxycarbonyl)oxycefcapene pivoxil is a prodrug of cefcapene (B134052). The stability of the active compound, cefcapene, in the presence of various β-lactamases is a critical determinant of its efficacy. Research indicates that cefcapene demonstrates a notable degree of stability against certain key β-lactamases. Specifically, cefcapene has been shown to act as a poor substrate and even an inactivator of Class C β-lactamases from bacteria such as Enterobacter cloacae, Escherichia coli, and Pseudomonas aeruginosa. This suggests that it may retain activity against some bacteria that rely on this mechanism of resistance. While it shows some susceptibility to Class A and B β-lactamases, its interaction with Class C enzymes is a significant feature.
Table 1: Stability and Interaction of Cefcapene with Different Beta-Lactamase Classes
| Beta-Lactamase Class | Examples | Interaction with Cefcapene | Reference |
|---|---|---|---|
| Class A (ESBLs) | TEM-1, SHV-1 | Acts as a substrate; cefcapene is hydrolyzed. | |
| Class B (Metallo-β-Lactamases) | L1, IMP-1 | Acts as a substrate; cefcapene is hydrolyzed. | |
| Class C (Cephalosporinases) | AmpC from E. cloacae, E. coli, P. aeruginosa | Acts as a poor substrate or inactivator; cefcapene shows stability and can inhibit the enzyme. |
Efflux Pump Systems and Reduced Outer Membrane Permeability as Resistance Determinants
Beyond enzymatic degradation, bacteria have developed other physical and physiological barriers to antibiotic action.
Efflux Pump Systems: These are transport proteins embedded in the bacterial membrane that actively expel antibiotics from the cell, preventing them from reaching their intracellular targets. Overexpression of these pumps can lead to resistance against multiple classes of antibiotics. In Gram-negative bacteria, the Resistance-Nodulation-Division (RND) family of efflux pumps, such as the AcrAB-TolC system in E. coli and MexAB-OprM in P. aeruginosa, are major contributors to multidrug resistance, including resistance to some cephalosporins. By reducing the intracellular concentration of the drug, efflux pumps can decrease the susceptibility of bacteria to otherwise effective antibiotics.
Alterations in Penicillin-Binding Proteins as Resistance Mechanisms
Cephalosporins exert their bactericidal effect by binding to and inactivating Penicillin-Binding Proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall. Bacteria can develop resistance by modifying their PBPs in ways that reduce their affinity for β-lactam antibiotics. This can occur through several strategies, including:
Point mutations in the genes encoding PBPs.
Acquisition of new PBP genes that encode for low-affinity variants, a classic example being the mecA gene in Methicillin-Resistant Staphylococcus aureus (MRSA), which produces PBP2a.
Overexpression of an endogenous PBP that has a naturally low affinity for the antibiotic.
The efficacy of a specific cephalosporin (B10832234) is therefore dependent on its binding affinity for the essential PBPs of a target organism. For this compound, the binding affinity of its active form, cefcapene, has been studied. In a comparative analysis of PBPs from Streptococcus pneumoniae, cefcapene showed a higher affinity for PBP2X compared to some other oral cephalosporins, though lower than cefditoren (B193786) for PBP1A. A high affinity for multiple essential PBPs can contribute to more potent antibacterial activity and potentially a lower propensity for the development of resistance.
Table 2: Comparative Binding Affinity (Kd in µM) of Cefcapene and Other Cephalosporins to S. pneumoniae PBPs
| Compound | PBP1A (Kd, µM) | PBP2X (Kd, µM) | Reference |
|---|---|---|---|
| Cefditoren | 0.005 ± 0.004 | 9.70 ± 8.24 | |
| Cefcapene | Higher than Cefditoren | Lower than Cefixime, Higher than Cefdinir | |
| Cefixime | Higher than Cefditoren | Higher than Cefditoren | |
| Cefdinir | Higher than Cefditoren | Lower than Cefditoren |
Prodrug Approaches to Counteract Enzymatic Inactivation and Efflux
A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. This strategy can be employed to overcome various pharmaceutical and pharmacokinetic challenges, including poor oral absorption, and can also be part of a strategy to combat resistance.
This compound is itself a prodrug. The pivoxil ester moiety enhances its oral absorption. Once absorbed, it is rapidly hydrolyzed by esterases in the body to release the active antibacterial agent, cefcapene. While this specific prodrug design is primarily for improving bioavailability, the broader prodrug concept is being explored to counteract resistance mechanisms. For example, a prodrug could be designed to be activated only by specific bacterial enzymes, targeting the pathogen directly. Another strategy involves creating β-lactamase-activated prodrugs, where the enzyme responsible for resistance actually triggers the release of the active antibacterial agent. These innovative approaches aim to turn a bacterium's defense mechanism into a vulnerability.
Investigating Resistance Development in Response to this compound Exposure in Laboratory Strains
Understanding how resistance emerges against a specific antibiotic is crucial for its responsible clinical use. This is often investigated in the laboratory through in vitro evolution studies. In these experiments, bacterial strains are exposed to gradually increasing concentrations of an antibiotic over multiple generations. This selective pressure allows for the isolation of resistant mutants, which can then be analyzed to identify the genetic basis of their resistance.
While specific laboratory evolution studies focusing on the development of resistance to this compound are not extensively reported in the available literature, studies on other cephalosporins, such as cefiderocol (B606585), provide a model for how such investigations could proceed. When bacteria like E. coli, K. pneumoniae, and P. aeruginosa were exposed to escalating concentrations of cefiderocol, resistant clones emerged with significantly higher minimum inhibitory concentrations (MICs). Whole-genome sequencing of these resistant isolates revealed mutations in genes associated with several resistance mechanisms, including:
Reduced Drug Influx: Mutations in iron transporter genes (e.g., tonB, cirA), which cefiderocol uses to enter the cell.
Efflux Pump Upregulation: Changes in regulatory genes for efflux pumps (e.g., baeS, czcS).
Target Modification: Mutations in genes encoding penicillin-binding proteins.
Based on these models, it can be hypothesized that laboratory-induced resistance to cefcapene would likely involve mutations affecting the primary mechanisms of cephalosporin resistance: alterations in PBPs leading to reduced binding affinity, upregulation of efflux pumps, and modifications to outer membrane porins that limit drug entry. Such studies are vital for predicting potential clinical resistance and for developing strategies to mitigate its emergence.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Tert Butoxycarbonyl Oxycefcapene Pivoxil and Its Analogs
Elucidation of Key Structural Features for Prodrug Activation and Stability
(tert-Butoxycarbonyl)oxycefcapene pivoxil is a prodrug designed to improve the oral bioavailability of its active form, cefcapene (B134052). Its structure contains several key features essential for its activation and stability profile. The activation is a multi-step process involving enzymatic hydrolysis.
First, the pivaloyloxymethyl (pivoxil) ester at the C-4 carboxyl group is critical for enhancing absorption from the gastrointestinal tract. antibiotics.or.jp Following absorption, this ester bond is rapidly hydrolyzed by non-specific esterases present in the intestinal wall and blood, releasing the active drug, cefcapene, into systemic circulation. antibiotics.or.jpnih.gov This prodrug strategy circumvents the poor oral absorption of the parent cefcapene molecule.
The carbamoyloxymethyl group at the C-3 position is another crucial structural element. This moiety is important for the compound's intrinsic antibacterial activity, particularly against certain Gram-positive bacteria like Staphylococcus aureus. researchgate.net The stability of the cephalosporin (B10832234) nucleus is influenced by the nature of the substituent at the C-3 position; modifications here can impact the molecule's susceptibility to degradation. nih.govauburn.edu
The tert-butoxycarbonyl (Boc) group is typically used as a protecting group for the amine on the thiazolyl side chain during the synthesis of cefcapene pivoxil. While not present in the final marketed drug (cefcapene pivoxil hydrochloride), its role is vital in the synthetic pathway to ensure specific chemical reactions occur at the desired locations on the molecule.
Stability studies on cefcapene pivoxil have shown that it is susceptible to degradation under certain conditions. It undergoes significant degradation in acidic hydrolysis and under oxidative stress, particularly at elevated temperatures. researchgate.netnih.gov The molecule is relatively resistant to degradation in dry heat but can precipitate in alkaline solutions. nih.gov The cleavage of the β-lactam ring is a primary mechanism of inactivation for all cephalosporins, and the reactivity of this ring is modulated by the substituents at both the C-3 and C-7 positions. nih.gov
| Structural Feature | Function | Activation/Stability Role |
| Pivoxil Ester (at C-4) | Prodrug moiety | Enhances oral absorption; hydrolyzed by esterases to release active cefcapene. antibiotics.or.jpnih.gov |
| Carbamoyloxymethyl (at C-3) | Bioactive moiety | Contributes to antibacterial spectrum; influences chemical and metabolic stability. researchgate.netnih.gov |
| Acylamino Side Chain (at C-7) | Bioactive moiety | Determines antibacterial spectrum and affinity for penicillin-binding proteins (PBPs). auburn.edunih.gov |
| β-Lactam Ring | Core pharmacophore | Essential for antibacterial activity via inhibition of bacterial cell wall synthesis. auburn.edu |
| tert-Butoxycarbonyl (Boc) Group | Synthetic protecting group | Protects the aminothiazolyl group during synthesis; removed in a final step. |
Correlating Molecular Descriptors with In Vitro Antibacterial Efficacy
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical properties of a series of compounds and their biological activity. For antibiotics, this involves correlating molecular descriptors with their in vitro antibacterial efficacy, typically measured as the Minimum Inhibitory Concentration (MIC). While specific QSAR studies on this compound are not extensively published, the principles can be applied to its analogs to guide the design of more potent derivatives.
Molecular descriptors used in QSAR models for antibiotics generally fall into three categories:
Electronic Descriptors: These describe the electronic properties of the molecule, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution. They are crucial for understanding how a molecule interacts with its biological target, such as the penicillin-binding proteins (PBPs) for cephalosporins. researchgate.netfip.org
Steric Descriptors: These relate to the size and shape of the molecule, including parameters like molar refractivity (MR) and molecular volume. Steric properties determine how well the drug fits into the active site of its target enzyme. researchgate.netfip.org
Hydrophobic Descriptors: These quantify the lipophilicity of a molecule, often represented by the partition coefficient (log P) or solubility (log S). Hydrophobicity is critical for the drug's ability to permeate bacterial cell membranes to reach its target. fip.org
A hypothetical QSAR model for a series of cefcapene analogs might reveal that increased antibacterial activity against a particular bacterial strain is correlated with lower lipophilicity and specific steric and electronic properties of the C-7 side chain. For instance, a model could suggest that smaller, electron-donating groups at a specific position on the C-7 acylamino side chain enhance the binding affinity to PBPs, leading to lower MIC values.
The following table illustrates a hypothetical correlation between molecular descriptors for a series of cefcapene analogs and their antibacterial efficacy.
| Analog | C-7 Side Chain Modification | Log P (Hydrophobicity) | Molar Refractivity (MR) (Steric) | E-LUMO (Electronic) | pMIC (log 1/MIC) |
| 1 | Standard | 1.50 | 120 | -0.35 | 7.5 |
| 2 | Addition of -CH3 | 1.95 | 125 | -0.34 | 7.2 |
| 3 | Addition of -Cl | 2.10 | 126 | -0.45 | 7.9 |
| 4 | Addition of -OH | 1.10 | 121 | -0.38 | 8.1 |
This table is for illustrative purposes only and does not represent actual experimental data.
Computational Chemistry and Molecular Modeling for Rational Design
Computational chemistry and molecular modeling are indispensable tools for the rational design of new antibiotics. These methods provide insights into drug-target interactions at an atomic level, helping to predict the activity of novel compounds before their synthesis.
Molecular Docking: This technique predicts the preferred orientation of a drug molecule when bound to its target, such as a penicillin-binding protein (PBP). For cefcapene analogs, docking studies can be used to model how different substituents on the C-3 and C-7 side chains interact with the amino acid residues in the active site of various bacterial PBPs. The results can help rationalize the observed antibacterial spectrum and guide the design of derivatives with enhanced binding affinity and selectivity.
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the drug-target complex over time. mdpi.comresearchgate.net For a cefcapene-PBP complex, an MD simulation can reveal the stability of the binding interactions, the conformational changes in the protein and the ligand upon binding, and the role of water molecules in the active site. mdpi.com This information is crucial for understanding the mechanisms of action and resistance. For instance, simulations could clarify why a specific mutation in a PBP from a resistant bacterial strain leads to a weaker binding of cefcapene.
These computational approaches allow for the in silico screening of virtual libraries of cefcapene analogs, prioritizing the most promising candidates for synthesis and biological evaluation. This process significantly accelerates the drug discovery cycle and reduces costs associated with trial-and-error approaches. mdpi.com
| Computational Method | Application in Cefcapene Analog Design | Insights Gained |
| Molecular Docking | Predicting the binding mode of analogs in the PBP active site. | Key binding interactions, prediction of binding affinity, rationale for spectrum of activity. |
| Molecular Dynamics (MD) | Simulating the behavior of the drug-PBP complex over time. | Stability of binding, conformational flexibility, mechanism of resistance. mdpi.com |
| 3D-QSAR | Building predictive models based on 3D molecular fields (steric, electrostatic). | Identification of structural features that enhance or diminish activity, guiding rational design. mdpi.com |
Impact of Substituent Modifications on Pharmacodynamic and Pharmacokinetic Properties
The pharmacodynamic (what the drug does to the body) and pharmacokinetic (what the body does to the drug) properties of cephalosporins are highly dependent on the nature of the chemical substituents at the C-3 and C-7 positions of the 7-aminocephalosporanic acid (7-ACA) nucleus. auburn.edunih.gov
C-7 Side Chain Modifications: The acylamino side chain at the C-7 position has the most significant impact on the pharmacodynamic properties, including the antibacterial spectrum and stability against β-lactamases. nih.govauburn.edu For third-generation cephalosporins like cefcapene, the presence of an aminothiazolyl ring and a syn-oxyimino group in the C-7 side chain confers broad-spectrum activity against Gram-negative bacteria and increased resistance to many β-lactamase enzymes. nih.govmdpi.com Minor modifications to this side chain can fine-tune PBP affinity and further enhance β-lactamase stability.
C-3 Side Chain Modifications: The substituent at the C-3 position primarily influences the pharmacokinetic properties and metabolic stability of the molecule. nih.govauburn.edu In cefcapene, the carbamoyloxymethyl group at C-3 is crucial. Studies on related compounds have shown that modifications to this carbamoyloxy group can affect oral absorbability and in vitro activity. nih.gov For example, introducing an N,N-dimethylcarbamoyloxy moiety in some cephalosporin analogs has been shown to result in good oral absorption and a well-balanced antibacterial profile. nih.gov The C-3 substituent can also serve as a leaving group during the interaction with PBPs, although its primary role is not in determining the antibacterial spectrum.
The esterification of the C-4 carboxyl group to create the pivoxil prodrug is a pharmacokinetic modification designed to improve oral bioavailability. The solubility of cefcapene pivoxil is dependent on the pH of gastric juice, which can affect its absorption profile, including parameters like Cmax (maximum concentration) and AUC (area under the curve). nih.gov
| Position | Type of Modification | Impact on Pharmacodynamic Properties | Impact on Pharmacokinetic Properties |
| C-7 | Acylamino side chain | Defines antibacterial spectrum; determines affinity for PBPs; influences β-lactamase stability. auburn.edu | Minor influence. |
| C-3 | Carbamoyloxymethyl group and analogs | Minor influence on spectrum, but can affect overall activity. nih.gov | Affects metabolic stability and oral absorption. auburn.edunih.gov |
| C-4 | Carboxylic acid esterification (Pivoxil) | Inactive as an ester (prodrug). | Crucial for oral absorption and bioavailability. antibiotics.or.jpnih.gov |
Advanced Analytical Methodologies for Research and Development of Tert Butoxycarbonyl Oxycefcapene Pivoxil
Chromatographic Techniques (e.g., HPLC, LC-MS) for Purity and Identity Assessment
Chromatographic techniques are fundamental in the pharmaceutical industry for ensuring the purity and confirming the identity of active pharmaceutical ingredients (APIs) and their intermediates. High-Performance Liquid Chromatography (HPLC) is a cornerstone for these assessments due to its high resolution and sensitivity. For a compound like (tert-butoxycarbonyl)oxycefcapene pivoxil, a prodrug of the cephalosporin (B10832234) antibiotic cefcapene (B134052), reversed-phase HPLC (RP-HPLC) is the most common approach.
In a typical RP-HPLC method, a C18 column is used to separate the main compound from any impurities or degradation products. The mobile phase often consists of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent (typically acetonitrile (B52724) or methanol). The gradient elution, where the proportion of the organic solvent is increased over time, allows for the effective separation of compounds with a wide range of polarities. Detection is commonly performed using an ultraviolet (UV) detector, as the cephalosporin core contains a chromophore that absorbs UV light.
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, providing a powerful tool for identity confirmation. After chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a soft ionization technique frequently used for cephalosporins, as it minimizes fragmentation and allows for the detection of the molecular ion. By determining the mass-to-charge ratio (m/z) of the parent compound, the identity of this compound can be unequivocally confirmed. Furthermore, LC-MS can be used to identify and characterize unknown impurities by analyzing their mass spectra.
Table 1: Illustrative HPLC Method Parameters for Cephalosporin Prodrug Analysis
| Parameter | Specification |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Phosphate Buffer (pH 6.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Spectroscopic Methods (e.g., NMR, IR) for Structural Elucidation
Spectroscopic methods are essential for the de novo structural elucidation of new chemical entities and for confirming the structure of synthesized compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are two of the most powerful techniques in this regard.
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR spectroscopy would be used to identify the different types of protons and their neighboring environments. For instance, the characteristic signals for the tert-butoxycarbonyl group, the pivoxil moiety, and the core cephalosporin structure would be expected in the spectrum. ¹³C NMR spectroscopy complements this by providing information about the carbon skeleton of the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, thereby confirming the complete structure of the molecule.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the various functional groups. These would include the C=O stretching vibrations of the ester and carbamate (B1207046) groups, the β-lactam ring, and the amide functionality within the cephalosporin core. The presence and position of these bands provide confirmatory evidence for the successful synthesis of the target compound.
Table 2: Expected Spectroscopic Data for this compound
| Spectroscopic Technique | Expected Feature | Corresponding Functional Group/Structural Moiety |
| ¹H NMR | Singlet, ~1.5 ppm | tert-Butyl protons of the tert-butoxycarbonyl group |
| Singlet, ~1.2 ppm | tert-Butyl protons of the pivoxil group | |
| Multiplets, ~5-6 ppm | Protons of the β-lactam ring | |
| ¹³C NMR | ~170-180 ppm | Carbonyl carbons of ester and carbamate groups |
| ~160-170 ppm | Carbonyl carbon of the β-lactam ring | |
| ~80 ppm | Quaternary carbon of the tert-butoxycarbonyl group | |
| IR | ~1770 cm⁻¹ | C=O stretch of the β-lactam ring |
| ~1750 cm⁻¹ | C=O stretch of the ester groups | |
| ~1680 cm⁻¹ | C=O stretch of the amide group |
Bioanalytical Methods for Quantification in Biological Matrices of Preclinical Models
During preclinical development, it is crucial to understand the pharmacokinetic profile of a new drug candidate. Bioanalytical methods are developed and validated to quantify the concentration of the drug and its metabolites in biological matrices such as plasma, urine, and tissue homogenates from animal models. For this compound, which is a prodrug, it is important to quantify both the prodrug and the active metabolite, cefcapene.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed. A typical LC-MS/MS method for the quantification of this compound and cefcapene in plasma would involve a sample preparation step to remove proteins and other interfering substances. This can be achieved through protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). Following sample clean-up, the extract is injected into the LC-MS/MS system.
The analytes are separated on a reversed-phase column and then detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This highly selective detection method allows for accurate quantification even at very low concentrations. An internal standard, a structurally similar compound, is added to the samples at the beginning of the sample preparation process to correct for any variability during the procedure.
Table 3: Representative LC-MS/MS Parameters for Bioanalysis of Cephalosporins
| Parameter | This compound (Prodrug) | Cefcapene (Active Metabolite) |
| Precursor Ion (m/z) | [M+H]⁺ | [M+H]⁺ |
| Product Ion (m/z) | Specific fragment ion | Specific fragment ion |
| Collision Energy (eV) | Optimized value | Optimized value |
| Sample Preparation | Protein Precipitation with Acetonitrile | Protein Precipitation with Acetonitrile |
| Internal Standard | Structurally similar cephalosporin | Structurally similar cephalosporin |
| Lower Limit of Quantification (LLOQ) | Target < 1 ng/mL | Target < 1 ng/mL |
Techniques for Monitoring Prodrug Conversion and Metabolite Formation
As this compound is a prodrug, it is designed to be converted into the active drug, cefcapene, in the body. It is essential to study the rate and extent of this conversion, as well as the formation of any other metabolites. In vitro and in vivo studies are conducted to investigate the metabolic fate of the prodrug.
In vitro studies often utilize biological media such as simulated gastric fluid, simulated intestinal fluid, plasma, and liver microsomes to mimic the physiological conditions the drug would encounter. The stability of this compound is assessed in these media over time. Samples are taken at various time points and analyzed by HPLC or LC-MS to measure the disappearance of the prodrug and the appearance of cefcapene and other potential metabolites. These studies help to identify the primary sites of prodrug conversion and the enzymes involved.
In vivo studies in preclinical animal models provide a more complete picture of the prodrug conversion and metabolite formation. Following administration of this compound, blood, urine, and feces samples are collected at various time points. These samples are then processed and analyzed using validated bioanalytical methods, such as LC-MS/MS, to determine the concentration-time profiles of the prodrug and its metabolites. This data is crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound and for establishing a correlation between the administered prodrug and the resulting levels of the active drug.
Future Directions and Emerging Research Avenues for Tert Butoxycarbonyl Oxycefcapene Pivoxil
Exploration of Novel Prodrug Modifications for Targeted Delivery
Cefcapene (B134052) pivoxil is itself a prodrug, designed to improve the oral bioavailability of the active agent, cefcapene. Future research is poised to build upon this concept by designing next-generation prodrugs that offer more than just enhanced absorption. The primary goal is to achieve targeted delivery, concentrating the antibiotic at the site of infection, thereby increasing efficacy while minimizing systemic exposure and associated side effects. nih.gov
One promising strategy involves conjugating the cephalosporin (B10832234) core to other molecules to create novel prodrugs. mdpi.com Research into other antibiotics has shown the potential of several approaches:
β-Lactamase-Activated Prodrugs: A key area of exploration is the development of prodrugs that are selectively activated by β-lactamase enzymes, which are produced by many resistant bacteria. acs.org In this model, a cephalosporin can be used as a carrier for a different class of antibiotic, such as a fluoroquinolone. mdpi.com The prodrug remains inactive until it encounters a bacterium producing β-lactamase. The enzyme cleaves the cephalosporin component, releasing the active antibiotic directly at the target site. mdpi.comacs.org This approach could be adapted for cefcapene, designing a derivative that selectively targets drug-resistant pathogens. acs.org
Antimicrobial Peptide (AMP) Conjugates: Another avenue involves linking cephalosporins to antimicrobial peptides (AMPs). AMPs have broad-spectrum activity but can have issues with stability and toxicity. By creating a cephalosporin-AMP conjugate, the peptide's activity could be masked until it reaches the bacterial target, potentially improving its selectivity and reducing off-target effects. mdpi.com
Siderophore-Conjugates: Bacteria require iron for survival and have specialized uptake systems for iron-chelating molecules called siderophores. The "Trojan Horse" strategy involves attaching an antibiotic to a siderophore. The bacterium actively transports the siderophore-drug conjugate into the cell, bypassing traditional resistance mechanisms like efflux pumps or porin channel mutations. This approach has shown promise for other antibiotics and represents a viable future direction for novel cefcapene prodrugs. nih.govacs.org
These advanced prodrug strategies aim to improve the therapeutic index of antibiotics by enhancing their delivery to specific bacterial species or infection sites, a critical step in combating resistance. nih.gov
Research into Overcoming Persistent Bacterial Biofilms
Bacterial biofilms—structured communities of bacteria encased in a self-produced matrix—are a major challenge in treating chronic infections. Bacteria within biofilms are notoriously resistant to antibiotics, often requiring concentrations 10 to 1,000 times higher than their free-floating (planktonic) counterparts to be effective. nih.gov
Research has specifically demonstrated this challenge with cefcapene. A study evaluating cefcapene's activity against biofilm-forming oral microorganisms revealed a significant decrease in susceptibility once the bacteria formed a biofilm.
Table 1: Inhibition of Biofilm Formation by Cefcapene
| Bacterial Strain | Planktonic MIC (µg/ml) | Biofilm MIC (µg/ml) | Fold Increase in MIC |
| Streptococcus mutans NCTC 10449 | 0.03 | 32 | >1,000 |
| Streptococcus sanguinis ATCC 10556 | 0.03 | 32 | >1,000 |
| Actinobacillus actinomycetemcomitans ATCC 33384 | 0.5 | >512 | >1,000 |
| Porphyromonas gingivalis ATCC 33277 | 0.03 | 32 | >1,000 |
| Fusobacterium nucleatum ATCC 25586 | 0.03 | 32 | >1,000 |
Data sourced from a study on the susceptibility of oral microorganisms to cefcapene. acs.org
The data clearly indicates that all tested strains showed a substantial decrease in susceptibility to cefcapene after forming a biofilm. acs.org Future research must therefore focus on strategies to overcome this formidable defense mechanism. Emerging avenues include:
Quorum Quenching: Biofilm formation is often regulated by a cell-to-cell communication system called quorum sensing (QS). Research is underway to identify and develop "quorum quenching" molecules that disrupt these signaling pathways, preventing biofilm formation or weakening its structure, potentially making the embedded bacteria more susceptible to antibiotics like cefcapene. acs.org
Matrix-Disrupting Agents: The extracellular matrix of biofilms is composed of polysaccharides, proteins, and extracellular DNA (eDNA). Investigating agents that can degrade this matrix could allow antibiotics to penetrate the biofilm and reach the bacterial cells within.
Inhibition of Adhesion: Preventing the initial attachment of bacteria to surfaces is a key strategy to stop biofilm formation before it starts. Research into materials and coatings that inhibit bacterial adhesion is an active field that could be applied in medical devices to prevent biofilm-associated infections. nih.gov
Developing effective anti-biofilm strategies is critical for improving clinical outcomes in a wide range of infections. nih.gov
Investigation of Combination Therapies in Preclinical Models
While cefcapene pivoxil has been evaluated as a monotherapy, the future of antibiotic treatment, particularly for resistant infections, likely lies in combination therapies. nih.govnih.gov Combining antibiotics with different mechanisms of action can produce synergistic effects, where the total effect is greater than the sum of the individual effects. Preclinical models are essential for identifying these effective combinations before moving to clinical trials. nih.gov
Future research into combination therapies involving cefcapene could explore:
Combination with Membrane-Perturbing Agents: As noted, bacterial biofilms present a significant barrier. One preclinical strategy is to combine a beta-lactam antibiotic with an agent that disrupts the bacterial membrane, such as an antimicrobial peptide (AMP). One study showed that combining antibiotics with the defensin (B1577277) HBD3 or the cathelicidin (B612621) LL-37 resulted in synergistic effects, likely because the peptides perturbed the bacterial membrane, allowing better antibiotic access to the cell. nih.gov This approach could be modeled with cefcapene to enhance its activity against resistant or biofilm-forming pathogens.
Synergy with Other Antibiotic Classes: Preclinical studies could investigate the combination of cefcapene with antibiotics that target different bacterial processes, such as protein synthesis (e.g., aminoglycosides) or DNA replication (e.g., fluoroquinolones). Such combinations can prevent the emergence of resistance and kill bacteria more effectively.
Chemoimmunotherapy Models: In some contexts, bacterial infections are intertwined with host immune responses. Preclinical cancer research has successfully used combination therapies that include a cytotoxic agent and an immunomodulatory agent to enhance the immune system's ability to fight disease. nih.gov A similar principle could be applied to severe bacterial infections, where cefcapene could be combined with an agent that modulates the host's immune response to clear the infection more effectively.
Preclinical in vitro and in vivo models are crucial for determining the optimal dosing and scheduling of combination therapies to maximize synergy and minimize the potential for antagonism. nih.govmdpi.com
Understanding of Microbial Ecology and Resistome Impact in Research Models
The use of any antibiotic has an effect not only on the target pathogen but also on the patient's commensal microbiota, particularly in the gut. This disruption, or dysbiosis, can have various consequences, and the collective set of antibiotic resistance genes in these microbial communities is known as the resistome. frontiersin.orgfrontiersin.org Understanding the impact of (tert-Butoxycarbonyl)oxycefcapene pivoxil on this complex ecosystem is a critical area for future research.
Emerging research models to investigate these effects include:
Pharmacokinetic/Pharmacodynamic (PK/PD) Microbiota Models: Advanced modeling frameworks are being developed to quantify the impact of antibiotics on gut microbiota diversity. These models correlate antibiotic concentrations in the gut with changes in bacterial diversity, often measured by the Shannon index, and can predict the intensity and duration of the disruption. nih.gov A study on other antibiotics demonstrated that moxifloxacin (B1663623) had the longest duration of perturbation on gut flora, with a recovery time of over 13 days. nih.gov Applying such models to cefcapene would provide valuable data to guide its use and minimize collateral damage to the microbiome.
In Vitro Evolution Models: To predict and understand the development of resistance, researchers use models like the "MEGA-plate" (Microbial Evolution and Growth Arena). This large-scale petri dish allows bacteria to evolve resistance across a gradient of increasing antibiotic concentrations. nih.gov Studies using this model with cefotaxime, another cephalosporin, have identified specific mutations in genes like ampC that lead to high levels of resistance. nih.gov Similar experiments with cefcapene could reveal the likely evolutionary pathways to resistance and inform strategies to prevent it.
Metagenomic Analysis of the Resistome: Modern sequencing techniques allow for the comprehensive analysis of all resistance genes in a microbial community. Researchers can use in vitro models, such as those mimicking sewer biofilms, to study how exposure to an antibiotic like cefcapene selects for specific antibiotic resistance genes (ARGs) and alters the broader resistome. frontiersin.org This provides insight into the environmental impact of antibiotic use and the potential for horizontal gene transfer of resistance. mdpi.com
Investigating the relationship between cefcapene, the host microbiota, and the resistome is essential for promoting antibiotic stewardship and ensuring the long-term viability of this and other cephalosporins. nih.gov
Q & A
What are the critical considerations for designing stability studies of (tert-Butoxycarbonyl)oxycefcapene pivoxil under varying storage conditions?
Answer: Stability studies should evaluate degradation kinetics under controlled temperature, humidity, and light exposure. Use HPLC or LC-MS to quantify degradation products and monitor structural integrity via NMR spectroscopy . For accelerated stability testing, apply the Arrhenius equation to predict shelf life, but validate with real-time data to account for non-thermal degradation pathways (e.g., hydrolysis of the tert-butoxycarbonyl group). Include control groups with inert atmospheres to isolate oxidative degradation effects. Experimental replicates should account for batch-to-batch variability in purity (≥97.0% GC recommended as a baseline) .
How can contradictory data on the bioactivity of this compound in preclinical models be systematically analyzed?
Answer: Contradictions may arise from differences in pharmacokinetic parameters (e.g., absorption enhancers like pivoxil esters), dosing regimens, or model-specific metabolic pathways. Conduct meta-analyses using PRISMA guidelines to compare studies, focusing on variables such as:
- Animal species and genetic backgrounds (e.g., cytochrome P450 expression).
- Formulation excipients affecting bioavailability.
- Endpoint measurements (e.g., MIC vs. in vivo efficacy).
Apply statistical tools like ANOVA with post-hoc tests to identify outliers or confounding factors. Cross-reference with structural analogs (e.g., cefditoren pivoxil ) to isolate substituent-specific effects .
What advanced spectroscopic techniques are optimal for resolving stereochemical ambiguities in this compound synthesis?
Answer: Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) to separate enantiomers. Confirm absolute configuration via X-ray crystallography or electronic circular dichroism (ECD) coupled with DFT calculations. For dynamic stereochemical behavior (e.g., rotameric equilibria), employ variable-temperature NMR and NOESY/ROESY to assess spatial proximity of protons . Cross-validate with high-resolution mass spectrometry (HRMS) to rule out isotopic or adduct interference .
How should researchers design dose-response studies to evaluate the environmental impact of this compound metabolites?
Answer: Follow the OECD 308 guideline for aquatic degradation studies. Use radiolabeled compounds (e.g., ¹⁴C-labeled tert-butoxycarbonyl group) to track mineralization and bound residues. Test metabolites in tiered assays:
- Tier 1: Acute toxicity in Daphnia magna and Vibrio fischeri (Microtox assay).
- Tier 2: Chronic effects on algal growth (Pseudokirchneriella subcapitata) and zebrafish embryogenesis.
Apply quantitative structure-activity relationship (QSAR) models to predict ecotoxicological endpoints, but validate with experimental LC₅₀/EC₅₀ data. Include abiotic controls (e.g., photolysis in simulated sunlight) to differentiate biotic/abiotic degradation .
What methodological frameworks are recommended for prioritizing research gaps in the mechanism of action of this compound?
Answer: Adopt the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to rank hypotheses. For example:
- Feasibility: Use CRISPR-Cas9-engineered bacterial strains to identify target proteins (e.g., penicillin-binding proteins).
- Novelty: Compare binding kinetics with non-pivoxil prodrugs via surface plasmon resonance (SPR).
Leverage systematic reviews to map existing knowledge and apply PICO (Population, Intervention, Comparison, Outcome) for in vivo studies: - Population: Klebsiella pneumoniae carbapenemase (KPC)-producing strains.
- Intervention: Time-kill assays with/without β-lactamase inhibitors.
- Comparison: Cefcapene pivoxil (non-Boc derivative) .
- Outcome: Minimum biofilm eradication concentration (MBEC) .
How can researchers optimize synthetic routes for this compound to minimize genotoxic impurities?
Answer: Implement quality by design (QbD) principles:
- Risk assessment: Identify high-risk steps (e.g., tert-butoxycarbonyl protection using di-tert-butyl dicarbonate).
- Process analytical technology (PAT): Monitor intermediates in real-time via FTIR or Raman spectroscopy.
- Purification: Use orthogonal methods (e.g., silica gel chromatography followed by recrystallization) to remove alkylating agents.
Validate impurity profiles per ICH M7 guidelines using Ames tests for mutagenicity and COMET assays for DNA damage .
What strategies address the low aqueous solubility of this compound in formulation development?
Answer: Explore solid dispersion techniques with hydrophilic carriers (e.g., PVP-VA64 or Soluplus®). Characterize amorphous stability via DSC and XRD. For nanoformulations, use antisolvent precipitation with HPMC as a stabilizer. Assess bioavailability in vivo using Caco-2 cell monolayers for permeability and rat models for AUC comparisons. Cross-reference with structurally similar prodrugs (e.g., cefcapene pivoxil ) to benchmark performance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
